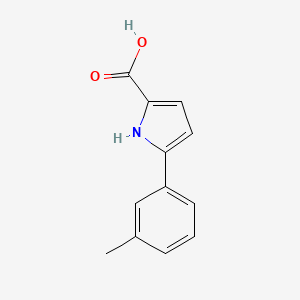

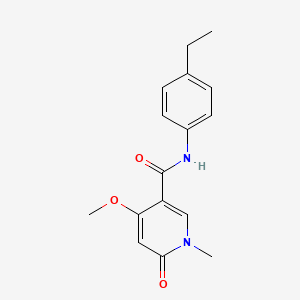

![molecular formula C24H20BrN5 B2420597 3-(3-bromophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-88-4](/img/structure/B2420597.png)

3-(3-bromophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar triazoloquinazolinone compounds involves the use of eco-compatible catalysts and reaction conditions . An efficient approach to prepare 1,2,3-triazolo[1,5-a]quinoxaline scaffolds, starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, has been developed .Molecular Structure Analysis

The molecular structure of this compound includes a triazoloquinazolinone core, which is a relevant structural template in both natural and synthetic biologically active compounds . The distance between the heterocyclic part and the π-donating phenyl substituent was found to be 3.274 Å, which is 0.13 Å less than the sum of the van der Waals radii .Chemical Reactions Analysis

In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 458.363. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Aplicaciones Científicas De Investigación

Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles

The compound’s structure contains a triazole ring, which is a versatile scaffold in medicinal chemistry. Researchers have developed a transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . Key points include:

Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone Derivatives

The compound’s unique ring system allows for convenient synthesis of derivatives. A one-pot, three-step cascade process yields benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone derivatives with five reactive centers . Notable features:

Efficient Route to Quinazolin-4(3H)-ones

The compound’s structure also relates to quinazolin-4(3H)-ones. Researchers developed an efficient one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Highlights:

Pharmacological Activity of Triazolopyrimidines

Triazolopyrimidines exhibit diverse pharmacological properties. While specific studies on our compound are limited, it’s worth exploring its potential in drug discovery .

Direcciones Futuras

The triazoloquinazolinone scaffold, to which this compound belongs, has potential for further exploration and optimization due to its versatile moiety and the wide range of biological activities it exhibits . The development of eco-friendly synthetic protocols and the exploration of the reaction scope for introducing functional groups on this structural template are areas of ongoing research .

Propiedades

IUPAC Name |

3-(3-bromophenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN5/c1-16(17-8-3-2-4-9-17)15-26-23-20-12-5-6-13-21(20)30-24(27-23)22(28-29-30)18-10-7-11-19(25)14-18/h2-14,16H,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXXOBCQKPXBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)

![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)

![[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2420519.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2420521.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2420522.png)

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2420525.png)

![[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2420528.png)